Welcome to the BenchChem Online Store!
molecular formula C12H8O B1199300 Naphtho[2,1-b]furan CAS No. 232-95-1

Naphtho[2,1-b]furan

Cat. No. B1199300
M. Wt: 168.19 g/mol
InChI Key: MFMVRILBADIIJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04916148

Procedure details

Alternatively, particularly for compounds of the formula II wherein R2 is a halogenoalkyl radical, 7-methoxy-1-tetralone (XVI) is acylated with an ester R2CO2Et to a β-diketone (XVII) which is reduced with sodium borohydride to the corresponding diol (XVIII). The diol is dehydrated with potassium hydrogen sulphate to the unsaturated alcohol (XIX) which is aromatised with 2,3-dichloro-5,6-dicyanobenzoquinone to the corresponding naphthalene derivative. Demethylation with boron tribromide to the naphthol (XX) followed by reaction with thioglycolic acid in the presence of base and thermal lactonisation gives the naphtho[2,1-b]furan derivative (XXI). The side chain hydroxy group is protected by reaction with tert-butyldimethylsilyl chloride to give a hydroxy-protected derivative which is alkylated to XXII with an iodoalkane, R4I, and the protecting silyl ether is removed with tetrabutylammonium fluoride to give the required compound of the formula II.
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
unsaturated alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
halogenoalkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
ester R2CO2Et
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
β-diketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH2:9][C:10]2=O)=[CH:5][CH:4]=1.[BH4-].[Na+].S([O-])(O)(=O)=O.[K+].Cl[C:23]1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl.C1C2C(=CC=CC=2)C=CC=1.B(Br)(Br)Br.C1C=CC2C(=CC=CC=2O)C=1.C(O)(=O)CS>>[CH:23]1[C:12]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[CH:5]=[CH:4][C:3]=2[O:2][CH:1]=1 |f:1.2,3.4|

Inputs

Step One
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
unsaturated alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC=2C(C1)=CC=CC2O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CS)(=O)O
Step Six
Name
halogenoalkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2CCCC(C2=C1)=O
Step Eight
Name
ester R2CO2Et
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
β-diketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Eleven
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=1C2=C(OC1)C=CC1=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.